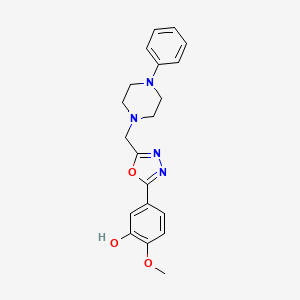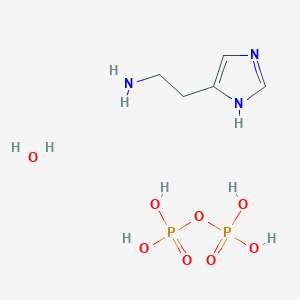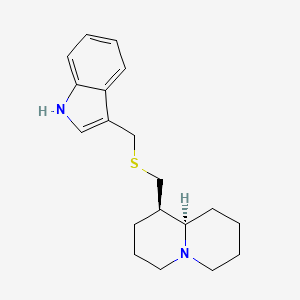
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-propanoic acid, 6-oxo-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-propanoic acid, 6-oxo-, sodium salt is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-propanoic acid, 6-oxo-, sodium salt typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine, leading to the formation of the pyrazole ring. Subsequent reactions with 1,3-diketones in glacial acetic acid result in the formation of the fused bicyclic structure .
Industrial Production Methods
Industrial production of this compound often involves multistep synthesis processes that are optimized for high yield and purity. These processes may include the use of various catalysts and reagents to facilitate the formation of the desired product. The specific conditions and reagents used can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-propanoic acid, 6-oxo-, sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-propanoic acid, 6-oxo-, sodium salt has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors. Additionally, this compound has applications in the pharmaceutical industry as a potential drug candidate for various diseases .
Mechanism of Action
The mechanism of action of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-propanoic acid, 6-oxo-, sodium salt involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt
- 1H-Pyrazolo[3,4-b]pyridines
- 1,2,4-Triazolo[1,5-a]pyrimidines
Uniqueness
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-propanoic acid, 6-oxo-, sodium salt is unique due to its specific bicyclic structure and the presence of a propanoic acid groupCompared to similar compounds, it may offer different reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
148176-90-3 |
|---|---|
Molecular Formula |
C12H9N4NaO3 |
Molecular Weight |
280.21 g/mol |
IUPAC Name |
sodium;3-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanoate |
InChI |
InChI=1S/C12H10N4O3.Na/c17-11(18)3-6-15-5-2-9-8(12(15)19)7-13-10-1-4-14-16(9)10;/h1-2,4-5,7H,3,6H2,(H,17,18);/q;+1/p-1 |
InChI Key |
XWDYNLCETIWDEV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


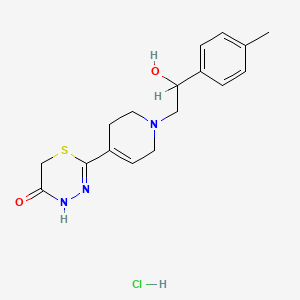
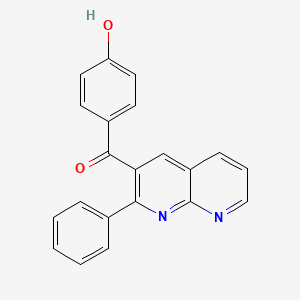
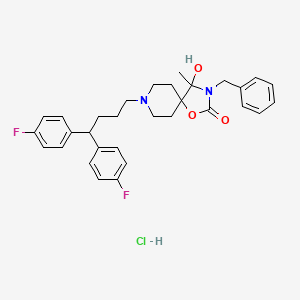
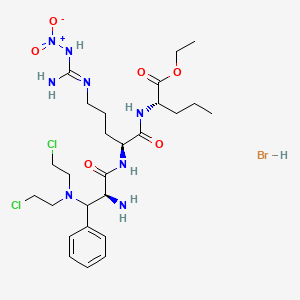
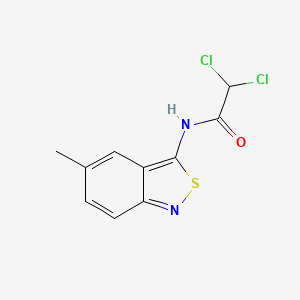
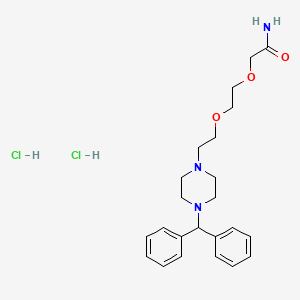
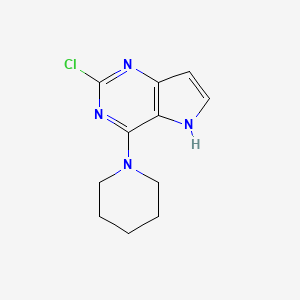
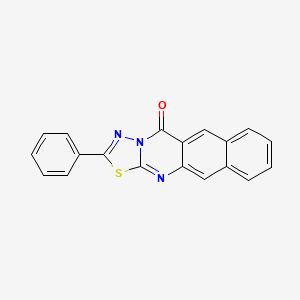

![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
